molecular formula C25H48O2 B14266136 Pentacos-9-enoic acid CAS No. 143883-69-6

Pentacos-9-enoic acid

Cat. No.: B14266136
CAS No.: 143883-69-6
M. Wt: 380.6 g/mol
InChI Key: YFWPHBCMKIOIJU-UHFFFAOYSA-N
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Description

Pentacos-9-enoic acid (C₂₅H₄₈O₂) is a monounsaturated very-long-chain fatty acid (VLCFA) with a 25-carbon backbone and a double bond at the ninth position. Its saturated counterpart, pentacosanoic acid (C25:0), and shorter-chain analogs such as pentadecanoic acid (C15:0) are better characterized in industrial and research contexts .

Properties

CAS No.

143883-69-6

Molecular Formula

C25H48O2

Molecular Weight

380.6 g/mol

IUPAC Name

pentacos-9-enoic acid

InChI

InChI=1S/C25H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27/h16-17H,2-15,18-24H2,1H3,(H,26,27)

InChI Key

YFWPHBCMKIOIJU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC=CCCCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentacos-9-enoic acid can be synthesized through various organic synthesis methods. One common approach involves the use of Grignard reagents, where a suitable alkyl halide reacts with magnesium to form the Grignard reagent, which is then treated with carbon dioxide to yield the carboxylic acid. Another method involves the hydrolysis of nitriles, where an alkyl nitrile is hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid .

Industrial Production Methods

Industrial production of this compound typically involves the catalytic hydrogenation of unsaturated hydrocarbons. This process uses metal catalysts such as palladium or platinum to facilitate the addition of hydrogen to the carbon-carbon double bond, resulting in the formation of the desired fatty acid .

Chemical Reactions Analysis

Types of Reactions

Pentacos-9-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Epoxides, diols

    Reduction: Saturated fatty acids

    Substitution: Esters, amides

Scientific Research Applications

Pentacos-9-enoic acid has various applications in scientific research:

Mechanism of Action

The mechanism of action of pentacos-9-enoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. It can also interact with specific enzymes and receptors, modulating various biochemical pathways. For example, its unsaturated nature allows it to participate in signaling pathways related to inflammation and immune response .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pentacosanoic Acid (C25:0)

  • Structure : Fully saturated 25-carbon chain.
  • Physical Properties : Higher melting point compared to unsaturated analogs due to the absence of a double bond.
  • Applications : Used in laboratory settings for lipid research and as a reference standard in analytical chemistry .
  • Safety : Requires standard laboratory precautions (e.g., gloves, respiratory protection) similar to other long-chain fatty acids .

Pentadecanoic Acid (C15:0)

  • Structure : Saturated 15-carbon chain.
  • Physical Properties : Shorter chain length results in lower viscosity and melting point than C25 analogs.
  • Applications : Employed in biochemical studies and as a biomarker for dietary fat intake.

Fluorinated Long-Chain Acids (e.g., Tricosafluorododecanoic Acid)

  • Structure : Fluorine atoms replace hydrogen atoms, increasing chemical stability and environmental persistence.
  • Regulatory Status : Classified as Substances of Very High Concern (SVHC) by the European Chemicals Agency (ECHA) due to toxicity and bioaccumulation risks .

Comparative Data Table

Compound Structure Molecular Formula CAS Number Key Properties Regulatory Status
Pentacos-9-enoic acid C25:1 (Δ9) C₂₅H₄₈O₂ Not provided Monounsaturated; liquid at room temp* Not classified as SVHC
Pentacosanoic acid C25:0 C₂₅H₅₀O₂ 506-38-7 Saturated; solid at room temp Standard laboratory controls
Pentadecanoic acid C15:0 C₁₅H₃₀O₂ 1002-84-2 Saturated; low melting point OSHA safety protocols apply
Tricosafluorododecanoic acid Fluorinated C12 C₁₂HF₂₃O₂ Not provided Highly persistent; toxic SVHC (ECHA)

*Inferred based on unsaturated fatty acid behavior.

Research Findings and Gaps

  • Pentacosanoic Acid: Used in lipidomics to study VLCFA accumulation disorders (e.g., adrenoleukodystrophy) .
  • Fluorinated Analogs : ECHA highlights their role in industrial applications but emphasizes restrictions due to ecological risks .
  • This compound: Limited data on its metabolic pathways or toxicological profile suggest a critical need for targeted studies.

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